(2R)-Aliskiren, also known as Aliskiren impurity, is a compound related to Aliskiren, a non-peptide renin inhibitor used primarily in the treatment of hypertension. This impurity arises during the synthesis of Aliskiren and is significant in pharmaceutical contexts due to its implications for drug purity and safety.
Aliskiren was developed through extensive research in organic chemistry and medicinal chemistry, focusing on inhibiting the renin-angiotensin-aldosterone system. The compound is synthesized from various intermediates, with (2R)-Aliskiren appearing as a by-product during these processes. The synthesis of Aliskiren has been documented in multiple patents and scientific literature, highlighting the complexity of its production and the potential for impurities like (2R)-Aliskiren to form during chemical reactions .
(2R)-Aliskiren is classified as a pharmaceutical impurity. It is essential to monitor such impurities to ensure that the final pharmaceutical product meets safety and efficacy standards set by regulatory bodies like the Food and Drug Administration. The classification of Aliskiren itself places it within the category of antihypertensive agents.
The molecular structure of (2R)-Aliskiren can be represented by its chemical formula and structural diagram. It features a complex arrangement typical of renin inhibitors, with specific stereochemistry that contributes to its biological activity.
The formation of (2R)-Aliskiren involves several key reactions:
These reactions require careful control of conditions such as temperature, solvent choice, and catalyst use to minimize unwanted by-products and maximize yield.
(2R)-Aliskiren functions similarly to Aliskiren by competitively inhibiting renin, an enzyme crucial in regulating blood pressure through the renin-angiotensin-aldosterone system. By blocking this enzyme's activity, it prevents the conversion of angiotensinogen to angiotensin I, leading to decreased blood pressure.
Studies have shown that Aliskiren effectively reduces systolic and diastolic blood pressure in hypertensive patients, with (2R)-Aliskiren potentially contributing to these effects when present in trace amounts .
(2R)-Aliskiren serves primarily as an analytical reference compound in pharmaceutical development. It is used for:
(2R)-Aliskiren arises as a stereochemical impurity during the synthesis of aliskiren hemifumarate, a potent renin inhibitor. The core structure contains four chiral centers, with the (2R) configuration resulting from epimerization at the C2 position adjacent to the primary amide group. Industrial synthesis employs chiral pool starting materials like (S)-2-amino-3-methylbutanoic acid derivatives, but imperfect stereocontrol during amide coupling, carbocation-mediated alkylation, or nucleophilic substitution steps introduces the (2R)-diastereomer [1] [7]. Key stereoselective steps vulnerable to epimerization include:
Table 1: Stereoselective Steps and Vulnerabilities in Aliskiren Synthesis
Synthetic Step | Target Stereochemistry | Epimerization Risk Factor | Mitigation Strategy |
---|---|---|---|
C1-C2 Amide Bond Formation | 2S | Base-catalyzed α-proton abstraction | Low-temperature coupling, non-basic catalysts |
Chiral Alkyl Halide Displacement | 3R,4S,5S | SN1 pathway under protic conditions | Anhydrous solvents, phase-transfer catalysts |
Asymmetric Hydrogenation | 3R,4S | Catalyst leaching/suboptimal ligand-metal coordination | High-fidelity Ru/Josiphos systems |
Pilot-scale processes integrate crystallization-induced asymmetric transformation (CIAT) to purge epimeric impurities like (2R)-aliskiren. Selective crystallization of the desired (2S)-aliskiren hemifumarate salt from solution enriches the mother liquor in the (2R)-isomer, which is subsequently removed via purge streams or recycle loop optimization [1].
Asymmetric catalysis critically influences (2R)-aliskiren generation. Industrial routes employ:
Table 2: Catalytic Systems and Epimeric Impurity Profiles in Aliskiren Synthesis
Catalyst System | Reaction | Typical ee (%) | Major Chiral Impurity | Contributing Factor to (2R)-Impurity |
---|---|---|---|---|
Rh-(R,R)-Me-DuPhos | Enamide hydrogenation | 98.5 | (3S)-enantiomer | Propagation via C3 chiral center |
Ru-(S)-BINAP/(S)-DM-DENEB | β-Keto ester hydrogenation | 97.0 | (4R)-diastereomer | Mismatched reduction |
Ir-(S)-Josiphos | Imine hydrogenation | 99.2 | (5R)-enantiomer | Catalyst deactivation |
Phase-transfer catalysis (PTC) in alkylation steps introduces another failure mode. While tetrabutylammonium bromide enhances solubility and rate in biphasic systems, prolonged reaction times or elevated temperatures accelerate anion exchange, facilitating base-catalyzed racemization at the C2 center. Kinetic studies show a 0.5-2.0% increase in (2R)-impurity per hour at 60°C under PTC conditions [3] [7].
Racemization generating (2R)-aliskiren occurs predominantly via three mechanisms:
Table 3: Racemization Mechanisms and Conditions Favoring (2R)-Aliskiren Formation
Mechanism | Critical Trigger | Epimerization Rate Constant (kep, h⁻¹) | Activation Energy (Ea, kJ/mol) |
---|---|---|---|
Azlactone Intermediate | Dehydrating agents (P2O5, SOCl2) | 0.12 (25°C) | 65.8 |
Enolate Formation | Base (pH >9, or organic bases) | 0.08 (1 eq. Et3N, 25°C) | 72.4 |
Solvolysis | Protic solvents, T >80°C | 0.21 (90°C in H2O/EtOH) | 89.5 |
Purge Factors: Crystallization of aliskiren hemifumarate efficiently purges (2R)-aliskiren due to differential solubility. The diastereomeric excess (de) improves from 95% to >99.5% after two recrystallizations from ethanol/water mixtures, leveraging the lower solubility of the desired (2S,3R,4S,5S)-diastereomer [1] [7].
Continuous manufacturing minimizes (2R)-aliskiren generation through precise control of residence time, temperature, and mixing:
Advanced Purification Technologies:
Table 4: Continuous Flow Impurity Control Strategies for (2R)-Aliskiren
Unit Operation | Function | Impact on (2R)-Impurity | Scale Demonstrated |
---|---|---|---|
Membrane Microseparator | Liquid-liquid extraction of C3 intermediate | Prevents acid-catalyzed racemization (40% reduction) | Pilot (55 kg API) |
Continuous Antisolvent Crystallization | Crystallization of C3/C4 intermediates | Enriches desired diastereomer (de >99.5%) | Pilot (50 kg/batch) |
SMB Chromatography | Chiral separation of final API | Reduces (2R)-aliskiren to <0.1% | Lab scale (100 g/h) |
Automated Purge Stream | Impurity removal from recycle loops | Prevents (2R)-impurity accumulation (>5x reduction) | Pilot (10 kg/h) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7